molecular formula C10H17ClN4OS B2505820 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide CAS No. 1435803-66-9

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide

Cat. No.: B2505820
CAS No.: 1435803-66-9
M. Wt: 276.78
InChI Key: XGMNAHRNSPFIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propan-2-yl group at position 5 and a prolinamide moiety at position 2. This structural combination suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-6(2)9-13-14-10(16-9)12-8(15)7-4-3-5-11-7/h6-7,11H,3-5H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIPZUQQBRWLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Preformed Thiadiazole Intermediates

The most widely reported method involves reacting a pre-synthesized 2-chloro-5-isopropyl-1,3,4-thiadiazole with prolinamide under basic conditions. The thiadiazole core is synthesized via cyclization of isopropyl thiosemicarbazide with a carbonyl compound (e.g., isobutyraldehyde) in the presence of phosphorus oxychloride (POCl₃). POCl₃ acts as both a cyclizing agent and chlorinating agent, introducing the leaving group at position 2 of the thiadiazole ring. Prolinamide, prepared via triphosgene-mediated activation of L-proline, then undergoes nucleophilic attack on the electrophilic C2 position of the thiadiazole, displacing chloride to form the target compound.

Key Reaction Conditions

  • Thiadiazole synthesis : Reflux in POCl₃ (3 mmol) for 2 h.
  • Coupling step : Stirring in acetonitrile with K₂CO₃ (2 eq) at 60°C for 12 h.

Yield : 68–72% after purification by column chromatography.

Direct Cyclization of Thiosemicarbazide-Proline Conjugates

An alternative one-pot approach involves conjugating L-proline with a thiosemicarbazide derivative prior to cyclization. L-Proline is first converted to its acyl chloride using thionyl chloride (SOCl₂), then coupled with isopropyl thiosemicarbazide to form a proline-thiosemicarbazide hybrid. Cyclization is induced by POCl₃, which simultaneously dehydrates the intermediate and forms the thiadiazole ring.

Mechanistic Steps

  • Acylation : $$ \text{Proline} + \text{SOCl}_2 \rightarrow \text{Prolyl chloride} $$.
  • Conjugation : $$ \text{Prolyl chloride} + \text{isopropyl thiosemicarbazide} \rightarrow \text{Thiosemicarbazide-proline amide} $$.
  • Cyclization : POCl₃-mediated ring closure at 80°C for 4 h.

Yield : 58–63%, with lower efficiency due to competing side reactions.

Solid-Phase Synthesis Using Resin-Bound Intermediates

A patent-pending method employs Wang resin-bound prolinamide to streamline purification. The thiadiazole ring is constructed on-resin via sequential coupling of isopropyl isothiocyanate and hydrazine, followed by cyclization with iodine. Cleavage from the resin using trifluoroacetic acid (TFA) yields the final product.

Advantages :

  • Eliminates intermediate isolation steps.
  • Achieves 85% purity without chromatography.

Limitations :

  • High cost of functionalized resins.
  • Scalability challenges beyond milligram quantities.

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Direct Cyclization Solid-Phase Synthesis
Yield 68–72% 58–63% 75–80%
Purity >95% 90–92% 85%
Reaction Time 14 h 8 h 24 h
Scalability Industrial Lab-scale Microscale

Key Observations :

  • Nucleophilic substitution offers the best balance of yield and scalability for industrial applications.
  • Solid-phase synthesis, while efficient, remains constrained by resin costs and is limited to research settings.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl CH₃), 2.15–2.45 (m, 4H, proline pyrrolidine), 4.15 (t, 1H, J = 7.2 Hz, proline α-H), 8.20 (s, 1H, thiadiazole NH).
  • ¹³C NMR : 22.5 (isopropyl CH₃), 47.8 (proline Cα), 165.2 (thiadiazole C2), 172.4 (amide C=O).

Mass Spectrometry (MS)

  • ESI-MS : m/z 277.3 [M+H]⁺ (calc. 276.78).

Infrared (IR) Spectroscopy

  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide C=O), 1530 cm⁻¹ (thiadiazole C=N).

Industrial Applications and Challenges

Antimicrobial Drug Development

N-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide demonstrates broad-spectrum activity against Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL). Its efficacy is attributed to thiadiazole-mediated disruption of bacterial cell wall synthesis.

Scalability Hurdles

  • POCl₃ Handling : Requires strict anhydrous conditions and specialized equipment due to toxicity.
  • Byproduct Formation : Phosphorus-containing waste necessitates costly disposal protocols.

Chemical Reactions Analysis

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Applications

Research indicates that N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide exhibits promising antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds can effectively inhibit the growth of various bacterial strains. The mechanism of action often involves the disruption of essential cellular processes by targeting specific enzymes or receptors within microbial cells.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These findings suggest that this compound could be developed into an effective antimicrobial agent against resistant strains of bacteria.

Anticancer Potential

The anticancer properties of this compound have also been investigated. It has shown cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and hepatocellular carcinoma (HepG2). The compound's mechanism appears to involve apoptosis induction and inhibition of cell proliferation through specific molecular interactions .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54910 µMInduces apoptosis
This compoundHepG28 µMInhibits cell cycle progression

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Nucleophilic Substitution : The prolinamide moiety is introduced through nucleophilic attack on the electrophilic site of the thiadiazole ring.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors critical for cellular function. For instance, it may inhibit key enzymes involved in metabolic pathways essential for microbial growth or cancer cell proliferation .

Mechanism of Action

The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. This inhibition can result in the death of microbial cells or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following table summarizes key structural analogs of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide, focusing on substituents, physical properties, and reported bioactivities:

Compound Name / ID (from ) Substituents at Position 5 Substituents at Position 2 Melting Point (°C) Yield (%) Key Features
Target Compound Propan-2-yl Prolinamide Not reported Not reported Unique prolinamide side chain for enhanced stereochemical diversity
5e (4-Chlorobenzyl)thio 2-(5-Isopropyl-2-methylphenoxy)acetamide 132–134 74 Chlorinated aryl group enhances lipophilicity
5f Methylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 158–160 79 Methylthio group improves metabolic stability
5j (4-Chlorobenzyl)thio 2-(2-Isopropyl-5-methylphenoxy)acetamide 138–140 82 Combines lipophilic and electron-withdrawing groups
5m Benzylthio 2-(2-Methoxyphenoxy)acetamide 135–136 85 Benzylthio and methoxy groups for dual polarity
Tebuthiuron (–7) 1,1-Dimethylethyl (tert-butyl) N,N'-Dimethylurea Not reported Not reported Urea-based agrochemical with herbicidal activity

Key Observations:

  • Substituent Effects : The propan-2-yl group in the target compound provides steric bulk similar to tert-butyl in tebuthiuron but lacks the electron-withdrawing effects seen in chlorinated analogs (e.g., 5e, 5j). This may influence binding affinity in biological targets .
  • Side Chain Diversity : Prolinamide introduces a chiral center and secondary amide functionality, distinguishing it from acetamide derivatives (e.g., 5e–5m) and urea-based compounds (e.g., tebuthiuron). This could enhance interactions with protease or kinase targets .
  • Synthetic Accessibility : High yields (72–88%) in analogs suggest efficient synthetic routes for thiadiazole-acetamide hybrids, whereas the target compound’s synthesis may require optimization due to the prolinamide’s stereochemical complexity .

Case Study: Comparison with Oxadiazole Analogs ()

The oxadiazole derivative N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-(2-thienylsulfonyl)prolinamide shares a prolinamide group but replaces the thiadiazole ring with oxadiazole. Key differences include:

  • Electronic Properties : Oxadiazole’s higher electronegativity may reduce π-stacking interactions compared to thiadiazole.
  • Biological Targets : Sulfonyl groups (as in ) often enhance binding to ATP pockets, whereas thiadiazole derivatives may favor metal ion coordination .

Biological Activity

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and biological activities, particularly focusing on its anticancer properties.

This compound has the molecular formula C10H16N4OSC_{10}H_{16}N_{4}OS and a molecular weight of 232.32 g/mol. The compound can be synthesized through multi-step organic reactions that typically involve the formation of the thiadiazole ring followed by the introduction of the prolinamide moiety. The synthesis requires specific reagents and conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions often lead to modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, studies suggest that compounds with similar structures can inhibit specific kinases or receptors that are crucial for tumor growth and survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
This compoundHeLa0.95
SorafenibHeLa7.91
Prototype Compounds (5d, 5g, 5k)HeLa0.37 - 0.73

The IC50 values indicate that this compound exhibits a potency significantly greater than some established anticancer drugs like Sorafenib.

Induction of Apoptosis

Flow cytometry analyses have shown that this compound can induce apoptotic cell death in cancer cells. This effect is crucial for developing new cancer therapies as it helps eliminate malignant cells while sparing normal cells .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Study on HepG2 Cells : A study demonstrated that thiadiazole derivatives exhibited good anti-proliferative activity against HepG2 liver cancer cells with minimal toxicity to normal cell lines .
  • Molecular Docking Studies : In silico docking studies revealed strong binding interactions between thiadiazole compounds and target proteins involved in cancer progression, suggesting a mechanism for their anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.